3-Chloro-4-nitrobenzenesulfonyl chloride CAS number 64835-30-9
3-Chloro-4-nitrobenzenesulfonyl chloride CAS number 64835-30-9
CAS Number: 64835-30-9 Formula: C₆H₃Cl₂NO₄S Molecular Weight: 256.06 g/mol [1]
Executive Summary
3-Chloro-4-nitrobenzenesulfonyl chloride (CNBSC) is a high-value electrophilic building block utilized primarily in the synthesis of sulfonamide-based pharmacophores.[1][2] Characterized by the presence of an electron-withdrawing nitro group para to the sulfonyl chloride and a chlorine atom at the meta position, this compound exhibits heightened electrophilicity at the sulfur center compared to unsubstituted benzenesulfonyl chlorides.[1] It serves as a critical intermediate in the development of protease inhibitors, antiviral agents, and antimicrobial sulfonamides, offering a dual-functional scaffold where the nitro group acts as a "masked" amine for subsequent diversification.[1]
Chemical Profile & Reactivity
The structural integrity of CNBSC is defined by the interplay between its three substituents on the benzene ring:
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Sulfonyl Chloride (-SO₂Cl) at C1: The primary reactive center.[1] It is highly susceptible to nucleophilic attack by amines, alcohols, and thiols.[1]
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Chlorine (-Cl) at C3: Provides steric influence and mild electronic deactivation.[1] It is generally stable under standard sulfonylation conditions but can undergo palladium-catalyzed cross-coupling (Suzuki-Miyaura) in later stages.[1]
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Nitro (-NO₂) at C4: A strong electron-withdrawing group (EWG) that significantly increases the electrophilicity of the sulfonyl group.[1] It also renders the C3-chlorine more susceptible to nucleophilic aromatic substitution (SₙAr) under forcing conditions, though the sulfonyl chloride reacts first.[1]
Stability: The compound is moisture-sensitive.[1] Hydrolysis yields 3-chloro-4-nitrobenzenesulfonic acid and hydrochloric acid.[1] It must be stored under an inert atmosphere (Ar or N₂) at 2–8°C.[1]
Synthesis Strategy: The Regiospecific Approach
While direct chlorosulfonation of substituted benzenes is common in industry, it often suffers from poor regioselectivity for this specific isomer (1,3,4-substitution).[1] The most reliable, "self-validating" protocol for research-grade purity involves the Meerwein Chlorosulfonylation (Sandmeyer-type reaction) of the corresponding aniline.[1] This method guarantees the position of the sulfonyl group.[1]
Core Synthesis Workflow
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Precursor: 3-Chloro-4-nitroaniline (Commercially available).[1]
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Diazotization: Conversion of the amine to the diazonium salt using Sodium Nitrite (NaNO₂) and Hydrochloric Acid (HCl).[1]
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Chlorosulfonylation: Decomposition of the diazonium salt in the presence of Sulfur Dioxide (SO₂) and Copper(II) Chloride (CuCl₂) catalyst to install the -SO₂Cl moiety.[1]
Figure 1: Regiospecific synthesis via Meerwein chlorosulfonylation, ensuring correct isomer substitution.
Applications in Drug Discovery
CNBSC is predominantly used to generate Sulfonamide Libraries .[1] The resulting sulfonamides are stable pharmacophores found in:
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HIV Protease Inhibitors: Similar scaffolds (e.g., darunavir intermediates) utilize nitro-benzenesulfonyl chlorides to introduce the P2' ligand.[1]
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Antitumor Agents: The sulfonamide linkage provides hydrogen-bonding interactions within enzyme active sites.[1]
Post-Coupling Diversification: After forming the sulfonamide, the C4-Nitro group is typically reduced (Fe/NH₄Cl or H₂/Pd-C) to an aniline.[1] This new amine handle allows for:
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Acylation (Amide formation).[1]
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Urea formation (reaction with isocyanates).[1]
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Cyclization to form benzothiadiazine derivatives.[1]
Experimental Protocol: Sulfonamide Coupling
Objective: Synthesis of N-substituted-3-chloro-4-nitrobenzenesulfonamide. Scale: 1.0 mmol basis.
Reagents
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Primary/Secondary Amine (1.1 equiv)[1]
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)[1]
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Dichloromethane (DCM) (Anhydrous)[1]
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Optional: DMAP (0.1 equiv) for unreactive amines.[1]
Step-by-Step Methodology
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Preparation: Flame-dry a 25 mL round-bottom flask and purge with Nitrogen. Add the Amine (1.1 mmol) and TEA (1.5 mmol) to anhydrous DCM (5 mL). Cool the mixture to 0°C using an ice bath.
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Addition: Dissolve 3-Chloro-4-nitrobenzenesulfonyl chloride (1.0 mmol, ~256 mg) in DCM (2 mL). Add this solution dropwise to the amine mixture over 5 minutes. Causality: Slow addition at low temperature prevents exotherms and minimizes double-sulfonylation or hydrolysis.[1]
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Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS.[1] The sulfonyl chloride spot (high R_f) should disappear.[1]
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Workup (Self-Validating):
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Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Recrystallize from EtOH or purify via silica gel flash chromatography if necessary.
Quantitative Data Summary
| Parameter | Specification | Notes |
| Purity Target | >98% (HPLC) | Essential for biological assays. |
| Typical Yield | 85–95% | High yields due to strong electrophilicity.[1] |
| Appearance | Yellow Crystalline Solid | Impurities often manifest as dark oils.[1] |
| Storage | 2–8°C, Inert Gas | Hydrolyzes in moist air.[1] |
Reaction Pathway Visualization
The following diagram illustrates the diversification logic used in Medicinal Chemistry campaigns involving this scaffold.
Figure 2: Drug discovery workflow converting the sulfonyl chloride into a versatile aniline scaffold.
Safety & Handling (HSE)
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Corrosivity: Causes severe skin burns and eye damage (Category 1B).[1] Wear nitrile gloves, safety goggles, and a lab coat.[1]
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Inhalation: Destructive to mucous membranes.[1] All operations must be performed in a functioning fume hood.[1]
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Decomposition: Reacts violently with water to release HCl gas.[1] Quench excess reagent slowly into a mixture of ice and saturated bicarbonate.
References
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Chemical Identity & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2735235, 3-Chloro-4-nitrobenzenesulfonyl chloride. Retrieved from [Link]
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Synthesis Methodology (Meerwein Reaction): Geiger, R., et al. (1991).[1] Process for the preparation of aromatic sulfonyl chlorides. U.S. Patent 5,068,427.[1] (Describes general chlorosulfonylation via diazonium salts). Retrieved from
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Sulfonamide Synthesis Protocol: Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1][3] (Reference for Schotten-Baumann conditions).
